REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[C:3]([C:9]([F:12])([F:11])[F:10])([OH:8])[CH2:4][CH2:5][CH2:6][OH:7].C[Li].[CH2:17]([Li])CCC.[C:22](Cl)(=[O:26])[C:23]([CH3:25])=[CH2:24]>>[C:22]([O:7][CH2:6][CH:5]([CH3:17])[CH2:4][C:3]([C:9]([F:10])([F:11])[F:12])([OH:8])[C:2]([F:13])([F:14])[F:1])(=[O:26])[C:23]([CH3:25])=[CH2:24]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(CCCO)(O)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
226 mL
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
20.7 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compound was prepared by method of Example 4
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCC(CC(C(F)(F)F)(O)C(F)(F)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |